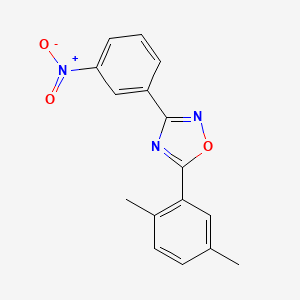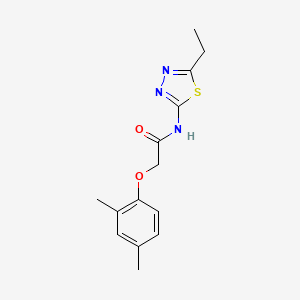![molecular formula C17H17FN2O4S B5803796 N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in inhibiting certain enzymes and pathways.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide involves the inhibition of certain enzymes and pathways. N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibits the activity of NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to its substrate. This inhibition leads to the disruption of various signaling pathways, including the AKT and MAPK pathways, which are involved in the proliferation and survival of cancer cells. N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide also inhibits the aggregation of amyloid beta peptides by binding to the peptides and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide depend on the specific research application. In cancer research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disease research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to reduce the levels of toxic amyloid beta peptides and improve cognitive function in animal models. In infectious disease research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to inhibit the growth of certain bacteria and reduce bacterial load in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in lab experiments is its specificity towards certain enzymes and pathways, which allows for targeted inhibition and reduced off-target effects. Another advantage is its small size, which allows for easy delivery and penetration into cells and tissues. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the identification of new targets and pathways for N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition, which can expand its potential applications in various diseases. Additionally, the development of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide derivatives with improved potency and selectivity can further enhance its therapeutic potential.
Métodos De Síntesis
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide can be synthesized using different methods, including a one-pot synthesis and a Suzuki coupling reaction. The one-pot synthesis involves the condensation of 4-acetylphenylhydrazine with 2-fluorobenzoyl chloride, followed by the addition of dimethyl sulfonamide and triethylamine. The Suzuki coupling reaction involves the coupling of 4-acetylphenylboronic acid with 5-bromo-2-fluorobenzoyl chloride, followed by the addition of dimethyl sulfonamide and palladium catalyst.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the proliferation and survival of cancer cells. In neurodegenerative disease research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In infectious disease research, N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)12-4-6-13(7-5-12)19-17(22)15-10-14(8-9-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANNJBHDTBTEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)



![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)

![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)